![molecular formula C17H12Cl2N2OS B2768437 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide CAS No. 476210-88-5](/img/structure/B2768437.png)
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). The benzamide moiety is often found in pharmaceuticals and has a wide range of biological activities . The compound also contains a thiazole ring, which is a type of heterocycle. Thiazoles are known for their diverse biological activities and are found in many important drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and thiazole moieties, as well as the dichlorophenyl group. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic rings could affect its solubility, while the halogen atoms could influence its reactivity .Scientific Research Applications
- Importance : Sulfentrazone effectively controls annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. Its development was a significant milestone in herbicide research .
- Advantages : Compared to traditional batch reactors, this approach improves reaction efficiency, yields, and safety. The microreactor system enhances mass transfer efficiency and precise temperature control .
- Exploration : Scientists have investigated the biological potential of related compounds. For instance, derivatives containing the thiazole moiety have been screened for anti-HIV activity .
- Canonical Structures : The compound’s ionization behavior involves different canonical structures. Understanding these structures sheds light on its reactivity and stability .
Herbicide Synthesis
Microreactor Nitration Process
Biological Activity Studies
Ionization Mechanisms
Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The thiazole nucleus, in particular, is a significant platform in a number of medicinally relevant molecules .
Biochemical Pathways
It is known that compounds with similar structures can affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s structure suggests it may have suitable drug-like properties
Result of Action
Similar compounds have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Future Directions
properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-4-2-3-5-12(10)16(22)21-17-20-15(9-23-17)13-8-11(18)6-7-14(13)19/h2-9H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXHGNPKZHBFKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide |
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